ATTO 465 Maleimide Conjugation Technical Support Center

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Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B15556988	Get Quote

Welcome to the technical support center for **ATTO 465 maleimid**e conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully labeling thiol-containing molecules with **ATTO 465 maleimid**e. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating **ATTO 465 maleimid**e to a thiol-containing molecule?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3] A pH of 7.0 to 7.5 is frequently recommended to ensure the thiol group is sufficiently deprotonated and reactive.[4][5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which allows for selective labeling. [1][3]

Q2: What happens if the pH is too high or too low?

- Low pH (below 6.5): The reaction rate will be significantly slower because the thiol group will be mostly protonated and therefore less nucleophilic.[3]
- High pH (above 7.5): The selectivity of the reaction decreases, and the maleimide group becomes susceptible to competitive reactions with primary amines, such as the ε-amino







group of lysine residues.[1][3] Additionally, the maleimide ring is more prone to hydrolysis at alkaline pH, which renders it unreactive towards thiols.[1][6]

Q3: What are the recommended buffers for the conjugation reaction?

Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer for maleimide conjugation reactions.[4][5] Other suitable buffers include phosphate, Tris, or HEPES at a concentration of 10-100 mM, with the pH adjusted to the 7.0-7.5 range.[7][8] It is crucial to use buffers that are free of thiols and primary or secondary amines.[1]

Q4: Can I store my ATTO 465 maleimide solution?

It is highly recommended to prepare the **ATTO 465 maleimid**e stock solution immediately before use.[9][10][11] Maleimides are susceptible to hydrolysis in the presence of water.[5] If you prepare a stock solution in an anhydrous, amine-free solvent like DMSO or DMF, it may be stored at -20°C for a limited time, protected from light and moisture.[9][10][11] However, aqueous solutions of the dye should be used immediately.[8]

Troubleshooting Guide

This guide addresses common problems encountered during **ATTO 465 maleimide** conjugation experiments.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Low or no labeling efficiency	Suboptimal pH: The reaction buffer is outside the optimal pH range of 6.5-7.5.	Verify the pH of your reaction buffer and adjust it to 7.0-7.4 for optimal results.[3][4][5]
Hydrolyzed Maleimide: The ATTO 465 maleimide has been exposed to moisture and has hydrolyzed.	Prepare a fresh stock solution of ATTO 465 maleimide in anhydrous, amine-free DMSO or DMF immediately before use.[9][10]	
Oxidized Thiols: The thiol groups on your protein or molecule have oxidized to form disulfide bonds.	Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling. If using DTT (dithiothreitol), it must be removed before adding the maleimide dye.[7]	
Presence of interfering substances: The reaction buffer contains thiols (e.g., from DTT) or primary/secondary amines.	Ensure your buffers are free from such contaminants.[1] If a reducing agent was used, it must be thoroughly removed.	
Non-specific labeling	pH is too high: The reaction pH is above 7.5, leading to reaction with amines.	Lower the pH of the reaction to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1][3]
Precipitation of protein during labeling	Solvent concentration: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the dye is too high.	Keep the final concentration of the organic solvent in the reaction mixture as low as possible.
Inconsistent results	Variability in reagents: Inconsistent preparation of dye stock solutions or buffers.	Always prepare fresh dye stock solutions and use buffers with a precisely controlled pH.



Thiol quantification: Inaccurate estimation of the concentration of free thiols.

Quantify the free thiol concentration using a method like Ellman's reagent (DTNB) before starting the conjugation.

[3]

Experimental Protocols General Protocol for Protein Labeling with ATTO 465 Maleimide

This protocol provides a general guideline for labeling proteins with **ATTO 465 maleimid**e. Optimization may be required for specific proteins and applications.

- Protein Preparation:
 - Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4][5]
 - The buffer must be free of any amine-containing substances (e.g., Tris) or thiols.
 - If the protein contains disulfide bonds that need to be labeled, they must first be reduced.
 Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
 TCEP does not need to be removed before labeling. If DTT is used, it must be removed by dialysis or gel filtration.[7]
- ATTO 465 Maleimide Stock Solution Preparation:
 - Immediately before use, dissolve 1.0 mg of ATTO 465 maleimide in 50-200 μL of anhydrous, amine-free DMF or DMSO.[5]
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein solution.[3] The optimal ratio may need to be determined empirically.



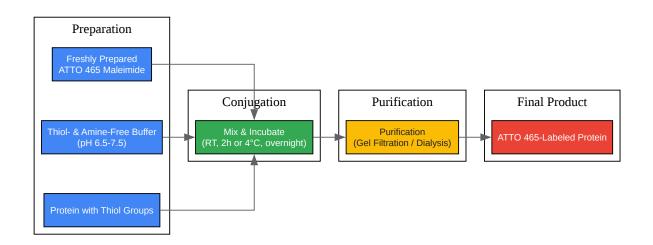
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
 protected from light.[7]
- Stopping the Reaction (Optional):
 - To quench the reaction, a low molecular weight thiol (e.g., glutathione, β-mercaptoethanol)
 can be added to consume any excess maleimide reagent.[7]
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.[4][7]

Ouantitative Data Summary

Parameter	Value	Reference
Optimal Reaction pH	6.5 - 7.5	[1][2][3]
Recommended Reaction pH	7.0 - 7.5	[4][5][7]
ATTO 465 Maleimide Molecular Weight	518 g/mol	[7][9][10]
Molar Extinction Coefficient (εmax)	7.5 x 10^4 M^-1 cm^-1	[7][10]
Absorption Maximum (λabs)	453 nm	[7][10]
Emission Maximum (λem)	506 nm	[7][10]

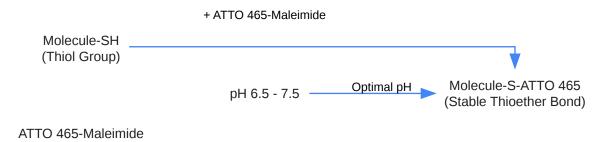
Visualizations





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Caption: Experimental workflow for ATTO 465 maleimide conjugation.



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Caption: Thiol-maleimide conjugation reaction mechanism.

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